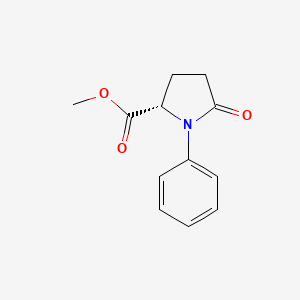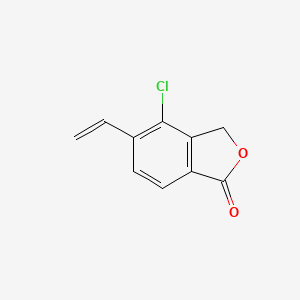
Potassium Peroxomonosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Peroxomonosulfate, also known as potassium peroxodisulfate, is an inorganic compound with the formula K₂S₂O₈. It is a white solid that is sparingly soluble in cold water but dissolves better in warm water. This compound is a powerful oxidant and is commonly used to initiate polymerizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Peroxomonosulfate can be synthesized by the electrolysis of a cold solution of potassium bisulfate in sulfuric acid at a high current density. The reaction is as follows: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_8 + \text{H}_2 ] Another method involves adding potassium bisulfate to a solution of the more soluble salt ammonium peroxodisulfate .
Industrial Production Methods
Industrial production of dipotassium peroxosulfate typically involves the electrolysis method due to its efficiency and scalability. Several million kilograms of the ammonium, sodium, and potassium salts of peroxodisulfate are produced annually .
Chemical Reactions Analysis
Types of Reactions
Potassium Peroxomonosulfate undergoes various types of reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include pyridine and visible-light-induced silver catalysis.
Reduction Reactions: Specific reducing agents and conditions are required, which are less commonly employed.
Substitution Reactions: These reactions often require catalysts such as silver nitrate and specific solvents like aqueous acetonitrile.
Major Products
Oxidation: Products include aryl carbonyl compounds such as acetophenones, benzophenones, imides, and benzoic acids.
Reduction: Specific products depend on the reducing agents and conditions used.
Substitution: Products include alkenes and alkylated alkynes.
Scientific Research Applications
Potassium Peroxomonosulfate has a wide range of scientific research applications:
Biology: It is used in the preparation of certain biological assays and experiments.
Mechanism of Action
Potassium Peroxomonosulfate exerts its effects primarily through its strong oxidizing properties. It can generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Sodium peroxosulfate (Na₂S₂O₈)
- Ammonium peroxosulfate ((NH₄)₂S₂O₈)
Uniqueness
Potassium Peroxomonosulfate is unique due to its specific solubility properties and its effectiveness as an oxidizing agent in various chemical reactions. Compared to sodium and ammonium peroxosulfate, it has distinct advantages in certain industrial and research applications .
Properties
CAS No. |
25482-78-4 |
|---|---|
Molecular Formula |
K2O5S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
dipotassium;oxido sulfate |
InChI |
InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |
InChI Key |
JZBWUTVDIDNCMW-UHFFFAOYSA-L |
Canonical SMILES |
[O-]OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)
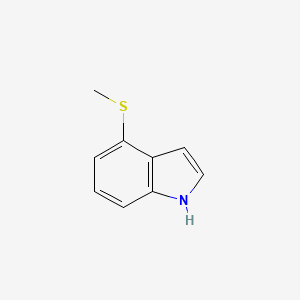
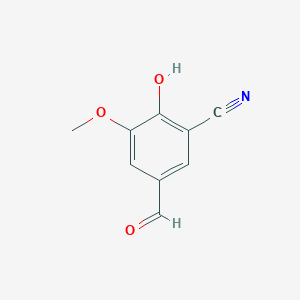
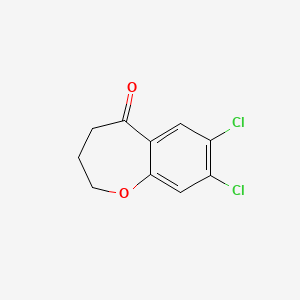
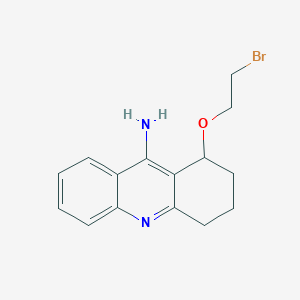
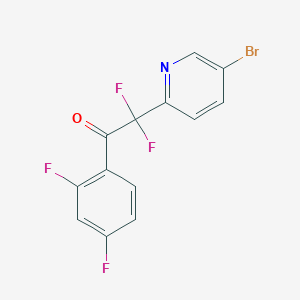
![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
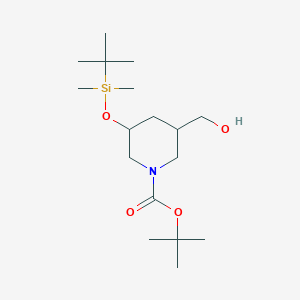
![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
